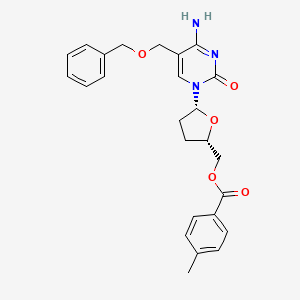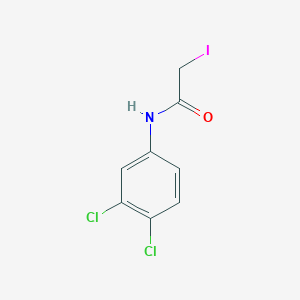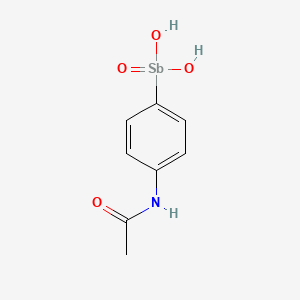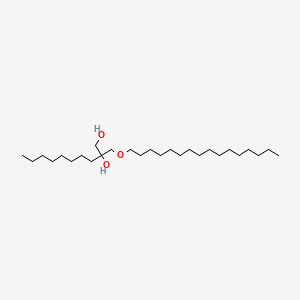
2-(Hexadecyloxymethyl)-1,2-decanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hexadecyloxymethyl)-1,2-decanediol is a chemical compound known for its unique structure and properties. It is a diol with a long alkyl chain, which makes it hydrophobic. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecyloxymethyl)-1,2-decanediol typically involves the reaction of hexadecanol with epichlorohydrin, followed by a ring-opening reaction with decanediol. The reaction is usually carried out under basic conditions, using a strong base like sodium hydroxide to facilitate the ring-opening process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hexadecyloxymethyl)-1,2-decanediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
2-(Hexadecyloxymethyl)-1,2-decanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Biology: This compound can be used in the study of lipid membranes due to its hydrophobic nature.
Industry: It is used as an emulsifier and stabilizer in various industrial processes
Wirkmechanismus
The mechanism of action of 2-(Hexadecyloxymethyl)-1,2-decanediol involves its interaction with lipid membranes. Its long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can help transport hydrophobic drugs across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecanol: A long-chain alcohol that shares similar hydrophobic properties.
Decanediol: A diol with a shorter alkyl chain.
Glyceryl monostearate: An emulsifier with similar applications in industry
Uniqueness
What sets 2-(Hexadecyloxymethyl)-1,2-decanediol apart from these similar compounds is its unique combination of a long alkyl chain and two hydroxyl groups. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
128723-56-8 |
|---|---|
Molekularformel |
C27H56O3 |
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
2-(hexadecoxymethyl)decane-1,2-diol |
InChI |
InChI=1S/C27H56O3/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24-30-26-27(29,25-28)23-21-19-10-8-6-4-2/h28-29H,3-26H2,1-2H3 |
InChI-Schlüssel |
JCZLLEQBZHUTJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(CCCCCCCC)(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


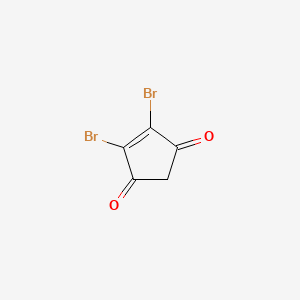
![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)
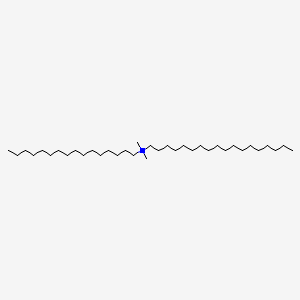
![[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine](/img/structure/B12803651.png)
![6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one](/img/structure/B12803653.png)
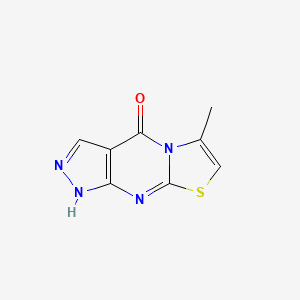
![[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate](/img/structure/B12803656.png)
